molecular formula C13H12ClNO4S2 B2926055 (5-Chlorothiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797847-80-3

(5-Chlorothiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2926055
CAS RN: 1797847-80-3
M. Wt: 345.81
InChI Key: YOXNYKQWKQLXEW-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Chemical Applications

  • Catalytic Synthesis and Reactivity : Research has identified the efficient use of catalysts like phosphomolybdic acid and In(OTf)3 in the synthesis of furan-2-yl derivatives, highlighting the methods' selectivity, high yields, and short reaction times for producing cyclopentenone and benzothiazine derivatives from furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012) (Reddy et al., 2012).
  • Synthesis of Azetidinones and Pyrazoline Derivatives : Studies have focused on the synthesis of azetidinone and pyrazoline derivatives, revealing their potential anti-inflammatory and antibacterial properties. These findings are critical for the development of new therapeutic agents (Jagannadham et al., 2019) (Ravula et al., 2016).

Biological Evaluation and Pharmacological Potential

  • Antioxidant and Antiviral Activities : The development of novel chalcone derivatives synthesized from furan-2-carbonyl compounds has shown potential antioxidant activity, providing a foundation for further pharmacological studies (Prabakaran et al., 2021). Additionally, certain furan-2-yl derivatives have demonstrated anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).
  • Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity, showing promise as molecular templates for developing new inhibitors (Zheng et al., 2011).

Material Science Applications

  • Corrosion Inhibition : A study on 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone demonstrated its effectiveness as a corrosion inhibitor on mild steel in an acidic medium, showcasing its potential application in protecting industrial materials (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXNYKQWKQLXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

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